molecular formula C18H28N2OS B3903761 N-methyl-3-(methylthio)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide

N-methyl-3-(methylthio)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide

Cat. No. B3903761
M. Wt: 320.5 g/mol
InChI Key: VNDSZHUNGVMPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-3-(methylthio)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide, also known as Fentanyl, is a synthetic opioid drug that is used for pain management and anesthesia. It is a potent and highly addictive drug that has been associated with numerous cases of overdose and deaths. However, Fentanyl also has significant scientific research applications, particularly in the fields of pharmacology and neuroscience. In

Mechanism of Action

N-methyl-3-(methylthio)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide binds to the mu-opioid receptors in the brain and spinal cord, which are responsible for pain perception and reward. By binding to these receptors, N-methyl-3-(methylthio)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide reduces the perception of pain and produces feelings of euphoria. However, N-methyl-3-(methylthio)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide also has other effects on the central nervous system, including sedation, respiratory depression, and decreased heart rate.
Biochemical and Physiological Effects:
N-methyl-3-(methylthio)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide has significant biochemical and physiological effects on the body. It produces analgesia by reducing the perception of pain and increasing pain tolerance. N-methyl-3-(methylthio)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide also produces sedation, which can be beneficial for patients undergoing surgery or other medical procedures. However, N-methyl-3-(methylthio)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide can also produce respiratory depression, which can be life-threatening in high doses.

Advantages and Limitations for Lab Experiments

N-methyl-3-(methylthio)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide has several advantages and limitations for lab experiments. It is a potent and highly selective agonist for the mu-opioid receptor, which makes it a useful tool for studying the opioid receptors in the brain. However, N-methyl-3-(methylthio)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is also highly addictive and can produce significant side effects, which can limit its use in lab experiments. Furthermore, N-methyl-3-(methylthio)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is a controlled substance, which can make it difficult to obtain and use in research studies.

Future Directions

There are several future directions for N-methyl-3-(methylthio)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide research. One area of research is the development of new opioid drugs that are more effective and less addictive than traditional opioids. Another area of research is the development of new treatments for opioid addiction and overdose. Furthermore, N-methyl-3-(methylthio)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide can be used to study the role of the opioid receptors in other physiological processes, such as inflammation and immune function. Finally, N-methyl-3-(methylthio)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide can be used to study the effects of opioids on the developing brain and their potential for long-term effects on behavior and cognition.
Conclusion:
In conclusion, N-methyl-3-(methylthio)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is a potent and highly addictive opioid drug that has significant scientific research applications. It is used as a tool to study the opioid receptors in the brain and their role in pain perception and reward. N-methyl-3-(methylthio)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide has biochemical and physiological effects on the body, including analgesia, sedation, and respiratory depression. N-methyl-3-(methylthio)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide has advantages and limitations for lab experiments, and there are several future directions for N-methyl-3-(methylthio)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide research.

Scientific Research Applications

N-methyl-3-(methylthio)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide has significant scientific research applications, particularly in the fields of pharmacology and neuroscience. It is used as a tool to study the opioid receptors in the brain and their role in pain perception and reward. N-methyl-3-(methylthio)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is also used to study the effects of opioids on the central nervous system and their potential for addiction and abuse. Furthermore, N-methyl-3-(methylthio)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is used to develop new opioid drugs that are more effective and less addictive than traditional opioids.

properties

IUPAC Name

N-methyl-3-methylsulfanyl-N-[1-(2-phenylethyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2OS/c1-19(18(21)11-14-22-2)17-9-6-12-20(15-17)13-10-16-7-4-3-5-8-16/h3-5,7-8,17H,6,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDSZHUNGVMPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CCC2=CC=CC=C2)C(=O)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-3-(methylthio)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide
Reactant of Route 2
N-methyl-3-(methylthio)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide
Reactant of Route 3
Reactant of Route 3
N-methyl-3-(methylthio)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide
Reactant of Route 4
Reactant of Route 4
N-methyl-3-(methylthio)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide
Reactant of Route 5
Reactant of Route 5
N-methyl-3-(methylthio)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide
Reactant of Route 6
Reactant of Route 6
N-methyl-3-(methylthio)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.